![molecular formula C19H25N3O2 B11511450 1-[2-(3,3-Dimethyl-2-oxo-butylidene)-1,4-dihydro-2H-pyrido[2,3-b]pyrazin-3-ylidene]-3,3-dimethyl-butan-2-one](/img/structure/B11511450.png)
1-[2-(3,3-Dimethyl-2-oxo-butylidene)-1,4-dihydro-2H-pyrido[2,3-b]pyrazin-3-ylidene]-3,3-dimethyl-butan-2-one
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Overview
Description
1-[(2Z,3Z)-2-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1H,2H,3H,4H-PYRIDO[2,3-B]PYRAZIN-3-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z,3Z)-2-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1H,2H,3H,4H-PYRIDO[2,3-B]PYRAZIN-3-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the dimethyl-2-oxobutylidene group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(2Z,3Z)-2-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1H,2H,3H,4H-PYRIDO[2,3-B]PYRAZIN-3-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[(2Z,3Z)-2-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1H,2H,3H,4H-PYRIDO[2,3-B]PYRAZIN-3-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2Z,3Z)-2-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1H,2H,3H,4H-PYRIDO[2,3-B]PYRAZIN-3-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(2Z,3Z)-2-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-1H,2H,3H,4H-PYRIDO[2,3-B]PYRAZIN-3-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE is unique due to its specific structure, which includes a pyrido[2,3-b]pyrazine core and a dimethyl-2-oxobutylidene group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H25N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(E)-1-[3-[(E)-2-hydroxy-3,3-dimethylbut-1-enyl]pyrido[2,3-b]pyrazin-2-yl]-3,3-dimethylbut-1-en-2-ol |
InChI |
InChI=1S/C19H25N3O2/c1-18(2,3)15(23)10-13-14(11-16(24)19(4,5)6)22-17-12(21-13)8-7-9-20-17/h7-11,23-24H,1-6H3/b15-10+,16-11+ |
InChI Key |
QIRKZAPQQPECGQ-RWPWKDLBSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C\C1=NC2=C(N=CC=C2)N=C1/C=C(\C(C)(C)C)/O)/O |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=C(N=CC=C2)N=C1C=C(C(C)(C)C)O)O |
Origin of Product |
United States |
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